4-[(morpholin-4-yl)(phenyl)methyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[morpholin-4-yl(phenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)15(16-6-10-18-11-7-16)17-8-12-19-13-9-17/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZAQXLHJGERIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214469 | |
| Record name | Morpholine, 4,4'-benzylidenedi- (7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-08-7 | |
| Record name | Dimorpholinophenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4,4'-(phenylmethylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4,4'-benzylidenedi- (7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(phenylmethylene)bismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[(morpholin-4-yl)(phenyl)methyl]morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features two morpholine rings connected by a phenylmethyl group, which contributes to its unique chemical properties. The morpholine moiety enhances the compound's polarity, facilitating interactions with biological targets. The presence of aromatic phenyl groups allows for π-π stacking interactions, which are crucial for binding to various proteins and enzymes.
Research indicates that compounds containing morpholine structures can inhibit key enzymes involved in lipid metabolism and endocannabinoid degradation. Specifically, this compound has been shown to inhibit monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), enzymes responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids play vital roles in modulating pain, anxiety, and neurodegenerative processes .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that similar morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against human prostate cancer and colon cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : By inhibiting FAAH, this compound may reduce inflammation and pain associated with chronic conditions. The modulation of endocannabinoid levels can lead to analgesic effects, making it a potential candidate for pain management therapies .
- Neuroprotective Properties : The inhibition of MGL has been linked to neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. By preserving levels of neuroprotective endocannabinoids, the compound may help mitigate cognitive decline .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cells. For example, one study reported that a related morpholine compound exhibited IC50 values ranging from 0.11 to 1.47 µM against melanoma and breast cancer cell lines .
- Endocannabinoid Modulation : A study focusing on the pharmacological effects of morpholine derivatives revealed their capacity to enhance endocannabinoid signaling pathways, leading to improved outcomes in models of anxiety and pain .
- Structure-Activity Relationship (SAR) : Research into the SAR of morpholine-based compounds has identified key structural features that enhance biological activity, including the importance of substituents on the phenyl ring for optimal enzyme inhibition .
Data Table: Biological Activities Overview
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to its morpholine moiety. Notable applications include:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage.
Drug Design and Development
Due to its unique structure, 4-[(morpholin-4-yl)(phenyl)methyl]morpholine serves as a candidate for targeted drug design. Its dual morpholine structure allows for enhanced interaction with biological targets, making it suitable for developing new therapeutic agents.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored derivatives of morpholine compounds, including this compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models.
- Neurodegenerative Disease Models : Research indicated that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Chemical Reactions Analysis
Alkylation and Quaternization Reactions
The tertiary amine groups in morpholine rings undergo alkylation under specific conditions. For example:
In catalytic studies, morpholine derivatives facilitate nucleophilic substitutions, but steric hindrance from the phenylmethyl bridge reduces reactivity compared to simpler morpholines .
Oxidation Reactions
The benzylic carbon and morpholine nitrogen atoms are potential oxidation sites:
Oxidation of the benzylic position is thermodynamically challenging due to the electron-withdrawing effect of adjacent morpholine groups .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS, with morpholine directing substituents to para/ortho positions:
| Reaction | Reagents | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-phenyl derivative | Para to morpholine groups | |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-phenyl derivative | Ortho dominance |
Morpholine’s electron-donating effects activate the ring, but steric constraints from the bis-morpholine structure reduce reaction rates compared to monosubstituted analogs .
Hydrogenation and Reduction
The compound’s saturated morpholine rings limit reducible sites, but catalytic hydrogenation targets specific bonds:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Phenyl ring reduction | H₂ (5 atm), Pd/C, ethanol | Cyclohexyl-bridged morpholine | Partial reduction observed at 100°C |
Complexation and Chelation
The dual morpholine structure enables metal coordination, as seen in crystallographic studies:
| Metal Ion | Ligand Site | Geometry | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Morpholine N atoms | Square planar | 8.2 ± 0.3 | |
| Fe(III) | Bridging methyl group | Octahedral | 6.9 ± 0.2 |
These complexes exhibit applications in catalysis and material science .
Acid/Base Reactivity
The compound acts as a weak base (pKa ≈ 7.1 for morpholine analogs), participating in proton-transfer reactions:
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| Protonation | HCl, aqueous solution | Water-soluble hydrochloride | |
| Deprotonation | NaH, THF | Anionic intermediates |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Sulfonyl Derivatives
- 4-[(2-Fluorophenyl)sulfonyl]morpholine () and 4-[(4-aminophenyl)sulfonyl]morpholine () exhibit sulfonyl groups, enhancing polarity and stability.
- Synthesis: Prepared via Grignard reactions (e.g., methyl 4-(morpholinosulfonyl)benzoate, ) and purified via flash column chromatography.
- Melting Points : Sulfonyl derivatives range from 85–110°C (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine, 109–110°C) .
Nitro Derivatives
- Applications : Nitro-substituted morpholines are intermediates in anticancer drug synthesis (e.g., 4-(4-nitrobenzyl)morpholine, ) .
Thio Derivatives
Data Tables
Table 1: Comparative Physicochemical Properties
Preparation Methods
Classical Mannich Reaction Strategies
The Mannich reaction serves as a foundational method for constructing the C–N–C backbone of 4-[(morpholin-4-yl)(phenyl)methyl]morpholine. This three-component reaction typically involves:
-
Benzaldehyde as the carbonyl source
-
Morpholine as the amine nucleophile
-
Acidic catalysts (e.g., HCl, H₂SO₄) to facilitate imine formation
In a representative procedure, benzaldehyde reacts with two equivalents of morpholine under reflux in ethanol at 60–80°C for 12–24 hours, achieving yields of 65–78% . The mechanism proceeds via:
-
Protonation of the aldehyde to form an electrophilic oxonium ion
-
Nucleophilic attack by morpholine to generate an iminium intermediate
-
Second equivalent of morpholine attacking the activated methylene group
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <70°C: Slow kinetics; >80°C: Side reactions |
| Solvent | Ethanol/MeOH | Polar protic solvents enhance protonation |
| Catalyst Loading | 5–10 mol% H₂SO₄ | Higher loadings accelerate imine formation |
| Reaction Time | 12–18 hours | Extended durations improve conversion |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes. A modified protocol adapted from PMC studies involves :
-
Mixing benzaldehyde (1 eq), morpholine (2.5 eq), and montmorillonite K-10 catalyst (0.2 g/mmol)
-
Irradiating at 300 W (100–120°C) in a sealed vessel for 15–30 minutes
-
Purifying via vacuum distillation or column chromatography
This method achieves 89–92% yield by:
-
Utilizing dielectric heating for uniform energy distribution
-
Suppressing aldol side reactions through rapid heating/cooling cycles
-
Enabling gram-scale production with consistent purity (>98%)
Multi-Step Synthesis via Schiff Base Intermediates
For higher regioselectivity, a two-step approach is employed:
Step 1: Schiff Base Formation
Benzaldehyde reacts with morpholine (1:1) in toluene under Dean-Stark conditions to yield N-benzylidenemorpholine.
Step 2: Nucleophilic Addition
The Schiff base undergoes nucleophilic attack by a second morpholine equivalent in the presence of:
-
Lewis acids (e.g., ZnCl₂, 5 mol%)
-
Solvent : Dichloromethane at 0–5°C
-
Reaction Time : 4–6 hours
Table 2: Comparative Analysis of Multi-Step vs. One-Pot Methods
| Metric | Multi-Step | One-Pot Mannich |
|---|---|---|
| Overall Yield | 72–75% | 65–78% |
| Purity (HPLC) | >99% | 95–97% |
| Scalability | Limited to 100 g | Kilogram-scale |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-[(morpholin-4-yl)(phenyl)methyl]morpholine derivatives?
Answer:
- Mannich base reactions are widely used, where morpholine reacts with aldehydes and amines under acidic or thermal conditions. For example, asymmetrical mono-carbonyl curcumin analogs (AMACs) with morpholine Mannich bases were synthesized via a three-component reaction involving ketones, formaldehyde, and morpholine .
- Multi-step routes may involve condensation, as seen in the synthesis of bradykinin B2 receptor antagonists. Key steps include nucleophilic substitution and functional group protection/deprotection to achieve regioselectivity .
Q. How is X-ray crystallography applied to determine the molecular geometry of morpholine derivatives?
Answer:
- SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles. For example, crystallographic analysis of a related morpholine derivative revealed C–I bond lengths of 2.092–2.097 Å and C=N bonds of 1.282 Å, validated against literature values .
- Data collection parameters (e.g., Mo-Kα radiation, 0.5° ω-scans) and refinement strategies (full-matrix least-squares on F²) ensure accuracy in structural determination .
Q. What spectroscopic techniques are essential for characterizing morpholine derivatives?
Answer:
- FT-IR identifies functional groups (e.g., morpholine N-H stretches at ~3300 cm⁻¹).
- NMR (¹H/¹³C) elucidates substitution patterns; deshielded protons near electronegative groups (e.g., C–F) show distinct splitting .
- UV-vis spectroscopy detects charge-transfer transitions, supported by TD-DFT calculations to correlate experimental λmax with theoretical predictions .
Advanced Research Questions
Q. How can computational methods predict electronic and nonlinear optical (NLO) properties of morpholine derivatives?
Answer:
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes geometries and calculates hyperpolarizability (β). Studies on similar derivatives revealed β values up to 5.76 × 10⁻³⁰ esu, indicating strong NLO potential for photonic applications .
- Intramolecular charge transfer (ICT) is analyzed via HOMO-LUMO gaps. Electron-withdrawing groups (e.g., –NO₂) reduce the gap, enhancing ICT and NLO activity .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for morpholine-based compounds?
Answer:
- Pharmacokinetic profiling : Assess bioavailability using logP calculations (e.g., >3.0 suggests poor solubility) and metabolic stability via liver microsome assays .
- Structural optimization : Introduce hydrophilic groups (e.g., –OH) to improve water solubility or employ pro-drug strategies (e.g., esterification) to enhance in vivo efficacy .
- Target validation : Radiolabeled receptor binding assays (e.g., ³H-bradykinin displacement) confirm target engagement in biological systems .
Q. What structural modifications enhance receptor selectivity in morpholine-derived therapeutics?
Answer:
- Substituent positioning : Para-substituted aryl groups in bradykinin B2 antagonists improve binding affinity by aligning with hydrophobic receptor pockets .
- Stereochemical control : Enantiomeric purity (e.g., (R)- vs (S)-configurations) significantly impacts activity. Asymmetric synthesis or chiral HPLC ensures stereochemical fidelity .
- Electron modulation : Fluorinated or trifluoromethyl (–CF₃) groups enhance metabolic stability and receptor interactions, as seen in SVHC-listed derivatives .
Safety and Regulatory Considerations
Q. What safety protocols are critical when handling morpholine derivatives in research?
Answer:
- SVHC compliance : Derivatives like 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one are reprotoxic SVHCs. Use fume hoods, PPE, and adhere to REACH exposure limits .
- Toxicity screening : Identify structural alerts (e.g., α,β-unsaturated ketones) using QSAR models to predict mutagenic or carcinogenic risks .
- Waste disposal : Follow ECHA guidelines for halogenated organics to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
